molecular formula C8H18O B12071001 (R)-3-Methyl-1-heptanol

(R)-3-Methyl-1-heptanol

Cat. No.: B12071001
M. Wt: 130.23 g/mol
InChI Key: MUPPEBVXFKNMCI-MRVPVSSYSA-N
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Description

®-3-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its use in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Methyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, ®-3-Methyl-1-heptanol can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-1-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-3-Methyl-1-heptanal or ®-3-Methyl-1-heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane, ®-3-Methylheptane, using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: ®-3-Methyl-1-heptanal, ®-3-Methyl-1-heptanoic acid.

    Reduction: ®-3-Methylheptane.

    Substitution: ®-3-Methyl-1-heptyl chloride.

Scientific Research Applications

®-3-Methyl-1-heptanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as a solvent and an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-3-Methyl-1-heptanol involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Methyl-1-heptanol
  • 3-Methyl-2-heptanol
  • 3-Methyl-1-hexanol

Uniqueness

®-3-Methyl-1-heptanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer (S)-3-Methyl-1-heptanol. This chiral specificity is crucial in applications where the orientation of the molecule affects its function, such as in pharmaceuticals and biological systems.

Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(3R)-3-methylheptan-1-ol

InChI

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

MUPPEBVXFKNMCI-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](C)CCO

Canonical SMILES

CCCCC(C)CCO

Origin of Product

United States

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